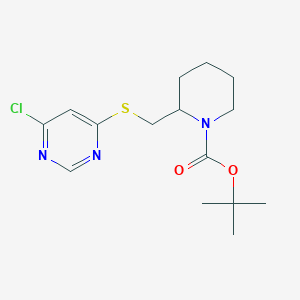

2-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

This compound is a tert-butyl carbamate-protected piperidine derivative featuring a sulfanylmethyl linkage to a 6-chloropyrimidin-4-yl group. Its structure is characterized by:

- Piperidine backbone: The tert-butyl carbamate group at position 1 provides steric protection and enhances solubility in organic solvents.

- Substituent: A sulfanylmethyl (-SCH₂-) group at position 2 of the piperidine ring connects to a 6-chloro-substituted pyrimidine at position 4 of the heterocycle.

- Molecular formula: Presumed to be C₁₆H₂₃ClN₃O₂S (inferred from analogs in ), with a molecular weight of ~357.91 g/mol.

The tert-butyl carbamate group is commonly used in medicinal chemistry to protect amines during synthesis, enabling selective deprotection for further functionalization .

Properties

IUPAC Name |

tert-butyl 2-[(6-chloropyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O2S/c1-15(2,3)21-14(20)19-7-5-4-6-11(19)9-22-13-8-12(16)17-10-18-13/h8,10-11H,4-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBWURNGXORZCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CSC2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201117430 | |

| Record name | 1-Piperidinecarboxylic acid, 2-[[(6-chloro-4-pyrimidinyl)thio]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201117430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353958-16-3 | |

| Record name | 1-Piperidinecarboxylic acid, 2-[[(6-chloro-4-pyrimidinyl)thio]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353958-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 2-[[(6-chloro-4-pyrimidinyl)thio]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201117430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a derivative of piperidine and pyrimidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 316.82 g/mol. The structure includes a piperidine ring, a chloro-substituted pyrimidine moiety, and a tert-butyl ester functional group, which contribute to its biological properties.

Antibacterial Properties

Recent studies have demonstrated that This compound exhibits significant antibacterial activity against various strains of Gram-positive bacteria. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78 - 3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid .

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.78 - 3.125 μg/mL |

| VREfm | 0.78 - 3.125 μg/mL |

| Staphylococcus epidermidis | Variable |

| Escherichia coli | No activity |

| Klebsiella pneumoniae | No activity |

| Pseudomonas aeruginosa | No activity |

The compound's selectivity for Gram-positive bacteria suggests a unique mechanism of action that may involve disruption of the bacterial cell membrane potential .

The proposed mechanism for the antibacterial activity of this compound involves the depolarization of the bacterial cytoplasmic membrane , leading to a loss of membrane potential. This action is critical in compromising bacterial viability, particularly in drug-resistant strains .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the efficacy of the compound against biofilm-forming strains of Staphylococcus aureus and Staphylococcus epidermidis. The results indicated that the compound not only inhibited bacterial growth but also disrupted established biofilms, which are often resistant to conventional treatments .

Pharmacokinetics and Toxicology

In terms of pharmacokinetic properties, initial assessments suggest favorable absorption and distribution characteristics in mammalian models. The compound exhibited low hemolytic activity towards horse erythrocytes, indicating a potentially safe profile for therapeutic applications . Additionally, preliminary toxicity studies showed no significant adverse effects at therapeutic doses.

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The table below highlights structural and functional distinctions between the target compound and analogs reported in the evidence:

*Molecular weight inferred from structurally similar compounds (e.g., ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.